![molecular formula C12H10N2O3 B13807305 [6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
[6-(3-Nitrophenyl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(3-Nitrophenyl)pyridin-3-yl]methanol is an organic compound with the molecular formula C12H10N2O3 It features a pyridine ring substituted with a nitrophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Nitrophenyl)pyridin-3-yl]methanol typically involves the reaction of 3-pyridylmethanol with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(3-Nitrophenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Aminophenyl)pyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(3-Nitrophenyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl and pyridine moieties are known to interact with biological targets, making this compound a candidate for drug development .
Medicine
The compound’s ability to undergo various chemical transformations allows for the design of molecules with desired pharmacological properties .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for incorporation into various industrial processes .
Mécanisme D'action
The mechanism of action of [6-(3-Nitrophenyl)pyridin-3-yl]methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Aminophenyl)pyridin-3-ylmethanol: A reduced form of the compound with an amino group instead of a nitro group.
6-(3-Nitrophenyl)pyridine-3-carboxylic acid: An oxidized form with a carboxylic acid group.
6-(3-Nitrophenyl)pyridin-3-ylmethylamine: A derivative with an amine group instead of a hydroxymethyl group.
Uniqueness
[6-(3-Nitrophenyl)pyridin-3-yl]methanol is unique due to its combination of a nitrophenyl group and a hydroxymethyl group on a pyridine ringIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
[6-(3-nitrophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-7,15H,8H2 |
Clé InChI |
HICKPOBFMSLKQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



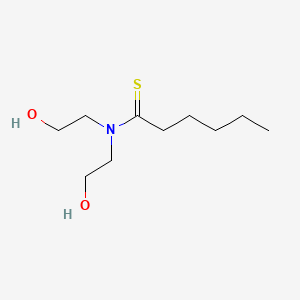
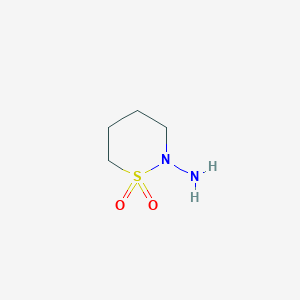
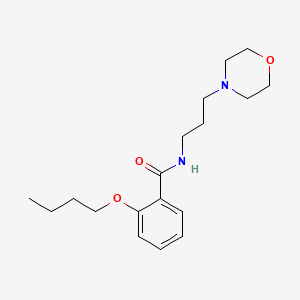
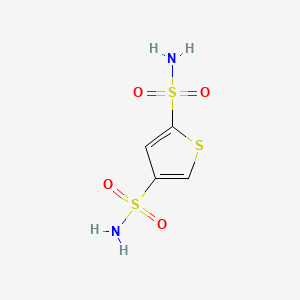
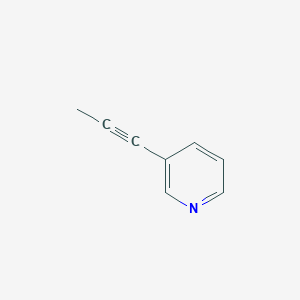
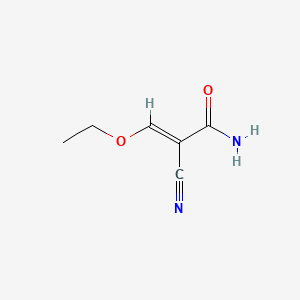
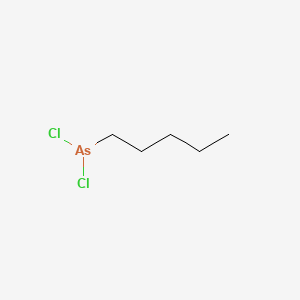
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
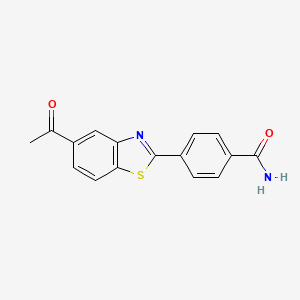
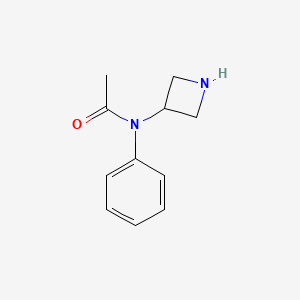
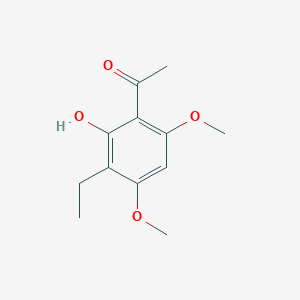
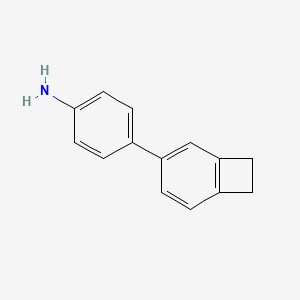
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
